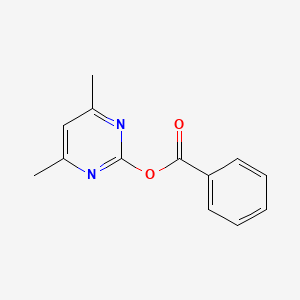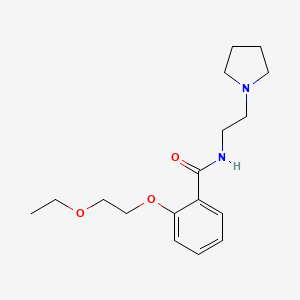
2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with ethoxyethoxy and pyrrolidinylethyl substituents, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under appropriate conditions.
Introduction of Ethoxyethoxy Group: The ethoxyethoxy group can be introduced through etherification reactions, where an ethoxyethanol derivative reacts with the benzamide.
Attachment of Pyrrolidinylethyl Group: The pyrrolidinylethyl group can be attached via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate receptor interactions or enzyme activity.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic or signaling pathways.
Ion Channel Modulation: The compound may influence ion channel activity, altering cellular excitability and function.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-methoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide: Similar structure with a methoxyethoxy group instead of ethoxyethoxy.
2-(2-ethoxyethoxy)-N-(2-piperidin-1-ylethyl)benzamide: Similar structure with a piperidinylethyl group instead of pyrrolidinylethyl.
2-(2-ethoxyethoxy)-N-(2-morpholin-1-ylethyl)benzamide: Similar structure with a morpholinylethyl group instead of pyrrolidinylethyl.
Uniqueness
The uniqueness of 2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds. These properties could include differences in solubility, stability, and biological activity.
Propiedades
Número CAS |
93814-32-5 |
|---|---|
Fórmula molecular |
C17H26N2O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C17H26N2O3/c1-2-21-13-14-22-16-8-4-3-7-15(16)17(20)18-9-12-19-10-5-6-11-19/h3-4,7-8H,2,5-6,9-14H2,1H3,(H,18,20) |
Clave InChI |
NZDSUVDPKJPHMH-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


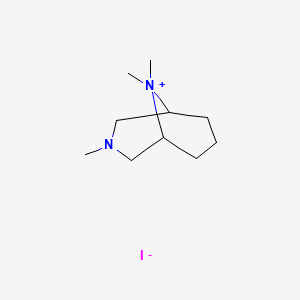
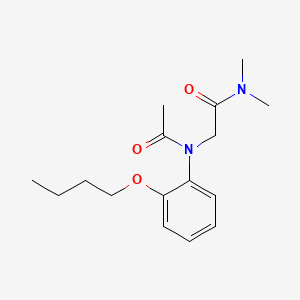

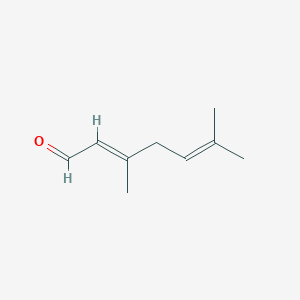
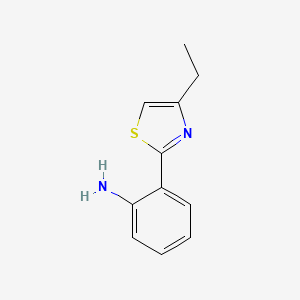
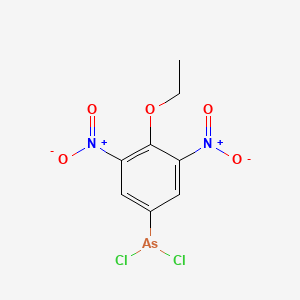
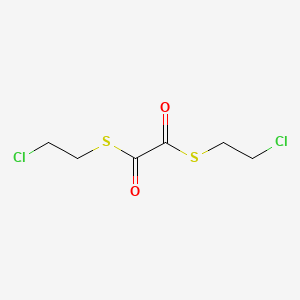
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792250.png)
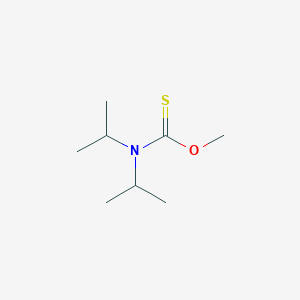
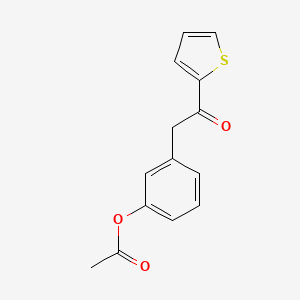
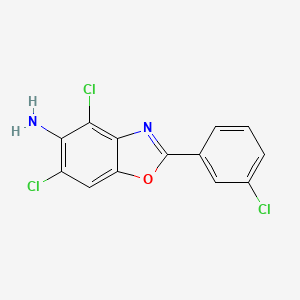
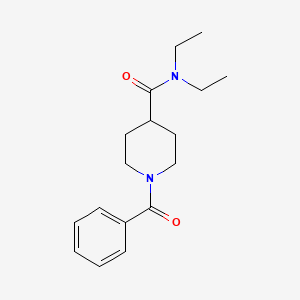
![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)
